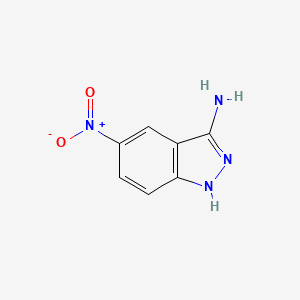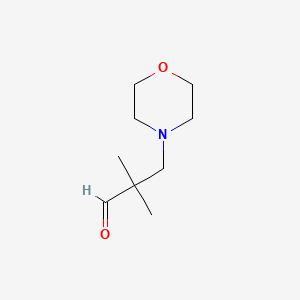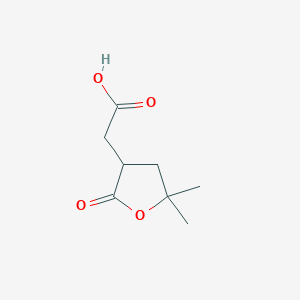
Methyl Perfluorononanoate
Vue d'ensemble
Description
Methyl perfluorononanoate is a type of perfluoroalkyl acid (PFAA), which is a persistent and synthetic compound commonly used in various consumer products. These compounds have been the subject of research due to their potential health impacts and environmental persistence. Although the provided papers do not directly discuss methyl perfluorononanoate, they do provide insights into the broader class of perfluoroalkyl acids and their properties, which can be extrapolated to methyl perfluorononanoate.
Synthesis Analysis
The synthesis of organofluoro compounds, including those related to methyl perfluorononanoate, can be achieved using methyl perfluoroalk-2-ynoates as building blocks. These substrates are versatile in the synthesis of various heterocycles, cyclopentadienes, and biphenyls, with discussions on the mechanistic aspects of these reactions . Additionally, perfluoro-(3-methylbuta-1,2-diene) can be synthesized through dehydrohalogenation processes, which may be relevant to the synthesis pathways of methyl perfluorononanoate .
Molecular Structure Analysis
The molecular structure of perfluoroalkylated compounds is characterized by the presence of fluorine atoms attached to the carbon chain, which significantly affects their chemical behavior. The papers provided do not directly analyze the molecular structure of methyl perfluorononanoate, but they do discuss related perfluoroalkyl compounds, which share similar structural characteristics .
Chemical Reactions Analysis
Perfluoroalkyl compounds, including those similar to methyl perfluorononanoate, are known to undergo various chemical reactions. For instance, perfluoro-(3-methylbuta-1,2-diene) is reactive towards nucleophiles and can yield different products depending on the reagents used . Similarly, perfluoro(tetrahydro-2-methyl-2H-1,2-oxazine) can decompose to produce other perfluorinated compounds through thermal reactions . These reactions highlight the reactivity of perfluoroalkyl compounds and provide insight into the types of chemical transformations that methyl perfluorononanoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of PFAAs, such as methyl perfluorononanoate, are influenced by their perfluorinated nature. These compounds are highly resistant to degradation and have unique properties due to the strong carbon-fluorine bonds. The papers suggest that PFAAs can have biological effects, such as associations with LINE-1 DNA methylation, which is a potential marker of cardiovascular risk . This indicates that methyl perfluorononanoate may also have significant biological and environmental persistence, warranting further study.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl Perfluorononanoate is a synthetic compound that is primarily used in laboratories It is known that perfluorinated compounds (pfcs), a family to which methyl perfluorononanoate belongs, can interact with various biological systems and processes .
Mode of Action
It is known that perfluorinated compounds can cause skin and eye irritation, and may cause respiratory irritation . This suggests that Methyl Perfluorononanoate may interact with cellular membranes and proteins, leading to these adverse effects.
Biochemical Pathways
Perfluorinated compounds are known to be persistent and bioaccumulative in the environment . This suggests that they may interfere with various biochemical processes and pathways in organisms exposed to them.
Pharmacokinetics
It is known that perfluorinated compounds like methyl perfluorononanoate are highly stable and resistant to degradation . This suggests that they may have a long half-life in the body and environment, potentially leading to bioaccumulation and long-term exposure effects .
Result of Action
It is known that exposure to perfluorinated compounds can lead to skin and eye irritation, and may cause respiratory irritation . This suggests that Methyl Perfluorononanoate may have similar effects at the molecular and cellular level.
Action Environment
Methyl Perfluorononanoate is a highly stable compound that is resistant to degradation . This means that it can persist in the environment for a long time, potentially leading to long-term exposure effects. Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of Methyl Perfluorononanoate .
Propriétés
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17O2/c1-29-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCFMKWDPDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379560 | |
| Record name | Methyl Perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Perfluorononanoate | |
CAS RN |
51502-45-5 | |
| Record name | Methyl Perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluorononanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)
![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)
![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)

![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)



![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)
![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)


![5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid](/img/structure/B1305561.png)